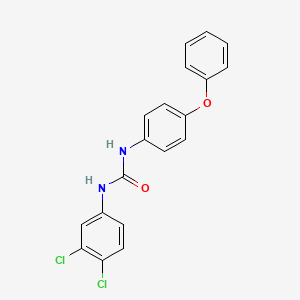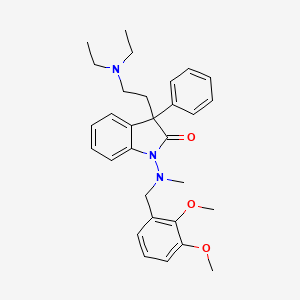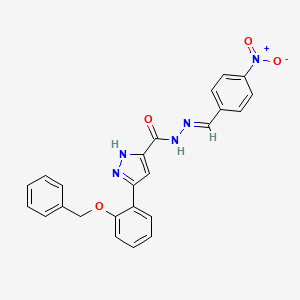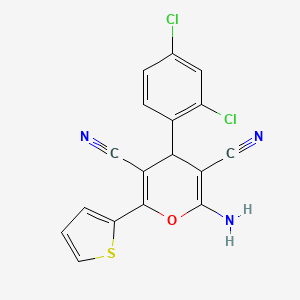
N-(3,4-dichlorophenyl)-N'-(4-phenoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorophenyl)-N’-(4-phenoxyphenyl)urea: is an organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of two aromatic rings, one substituted with dichloro groups and the other with a phenoxy group. It is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorophenyl)-N’-(4-phenoxyphenyl)urea typically involves the reaction of 3,4-dichloroaniline with 4-phenoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of N-(3,4-dichlorophenyl)-N’-(4-phenoxyphenyl)urea may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.
化学反应分析
Types of Reactions: N-(3,4-dichlorophenyl)-N’-(4-phenoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or sulfonic acid groups.
科学研究应用
Chemistry: N-(3,4-dichlorophenyl)-N’-(4-phenoxyphenyl)urea is used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with specific biological targets.
Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs for the treatment of various diseases, including cancer, infectious diseases, and inflammatory conditions.
Industry: In the industrial sector, N-(3,4-dichlorophenyl)-N’-(4-phenoxyphenyl)urea is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用机制
The mechanism of action of N-(3,4-dichlorophenyl)-N’-(4-phenoxyphenyl)urea depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but common mechanisms include binding to active sites of enzymes, disrupting protein-protein interactions, or modulating signal transduction pathways.
相似化合物的比较
- N-(3,4-dichlorophenyl)-N’-(4-methoxyphenyl)urea
- N-(3,4-dichlorophenyl)-N’-(4-chlorophenyl)urea
- N-(3,4-dichlorophenyl)-N’-(4-nitrophenyl)urea
Comparison: N-(3,4-dichlorophenyl)-N’-(4-phenoxyphenyl)urea is unique due to the presence of the phenoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents on the aromatic ring, it may exhibit distinct properties in terms of solubility, stability, and interaction with biological targets. The dichloro substitution on the phenyl ring also contributes to its unique characteristics, affecting its electronic properties and reactivity.
属性
CAS 编号 |
178607-18-6 |
|---|---|
分子式 |
C19H14Cl2N2O2 |
分子量 |
373.2 g/mol |
IUPAC 名称 |
1-(3,4-dichlorophenyl)-3-(4-phenoxyphenyl)urea |
InChI |
InChI=1S/C19H14Cl2N2O2/c20-17-11-8-14(12-18(17)21)23-19(24)22-13-6-9-16(10-7-13)25-15-4-2-1-3-5-15/h1-12H,(H2,22,23,24) |
InChI 键 |
DWQFWFLYUHJTKH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-[(E)-[(3-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12007308.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B12007316.png)

![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12007330.png)

![(5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12007345.png)

![4-[(4-aminophenyl)sulfonyl]-N-[(E)-phenylmethylidene]aniline](/img/structure/B12007360.png)
![1',3'-Dihydrospiro[1,3-dioxolane-2,2'-indene]](/img/structure/B12007370.png)


![N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]hexanamide](/img/structure/B12007395.png)
![4-{[(E)-9-anthrylmethylidene]amino}-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12007397.png)
